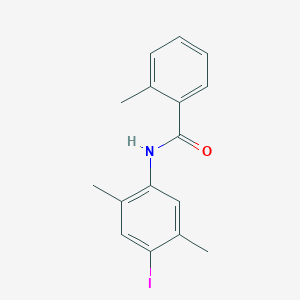![molecular formula C18H19Cl2N3O3S B244651 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of certain enzymes and receptors. Specifically, this compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of PARP, and bind to the serotonin 5-HT1A receptor. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for the study of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its potential applications in other areas of scientific research. Finally, research could be conducted to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified through various techniques such as column chromatography to obtain pure 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Scientific Research Applications
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
properties
Molecular Formula |
C18H19Cl2N3O3S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-27(25,26)23-10-8-22(9-11-23)15-5-3-14(4-6-15)21-18(24)13-2-7-16(19)17(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI Key |
RNFCGFDAWFJRSI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)